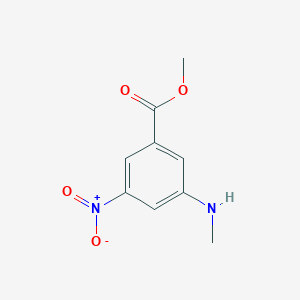

Methyl 3-(methylamino)-5-nitrobenzoate

CAS No.: 70872-15-0

Cat. No.: VC4855211

Molecular Formula: C9H10N2O4

Molecular Weight: 210.189

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70872-15-0 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.189 |

| IUPAC Name | methyl 3-(methylamino)-5-nitrobenzoate |

| Standard InChI | InChI=1S/C9H10N2O4/c1-10-7-3-6(9(12)15-2)4-8(5-7)11(13)14/h3-5,10H,1-2H3 |

| Standard InChI Key | MRVNTNUDUAOUIJ-UHFFFAOYSA-N |

| SMILES | CNC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Introduction

Methyl 3-(methylamino)-5-nitrobenzoate is a chemical compound characterized by its nitro and methylamino functional groups attached to a benzoate structure. It belongs to the category of aromatic nitro compounds and is classified as a benzoate ester, derived from benzoic acid . This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Methods

The synthesis of Methyl 3-(methylamino)-5-nitrobenzoate typically involves several key steps:

-

Nitration: Methyl 3-aminobenzoate is reacted with a nitrating agent such as nitric acid in the presence of sulfuric acid to obtain the nitro derivative.

-

Amination: The nitro derivative is then treated with methylamine to form the target compound, typically yielding high purity products due to controlled reaction conditions.

Potential Applications and Mechanism of Action

Methyl 3-(methylamino)-5-nitrobenzoate has potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Compounds containing methylamino and nitro groups have been studied for their effects on neurotransmitter systems. They may act as inhibitors for enzymes such as monoamine oxidase B, which could lead to therapeutic effects in treating neurological disorders like depression or Parkinson's disease.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features:

-

Nitro Group: This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage or modulation of biological pathways.

-

Methylamino Group: This group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(methylamino)-2-nitrobenzoate | Similar structure but with the nitro group at the 2-position | Exhibits different reactivity due to the nitro group's position |

| Methyl 3-(methylamino)-4-nitrobenzoate | Similar structure but with the nitro group at the 4-position | Alters electronic properties affecting reactivity |

| Methyl 3-(dimethylamino)-2-nitrobenzoate | Additional methyl group on the amino nitrogen | Different biological activity profile due to increased steric hindrance |

Research Findings and Future Directions

Research on Methyl 3-(methylamino)-5-nitrobenzoate highlights its potential in pharmaceutical applications. Further studies are needed to fully explore its therapeutic effects and to develop it into a viable drug candidate. The compound's ability to interact with biological systems through its functional groups makes it an interesting candidate for future medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume